![molecular formula C16H22N2O2 B268693 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B268693.png)
3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide, also known as CDCAM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has also been found to bind to the cannabinoid receptor CB2, which plays a role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to exhibit a range of biochemical and physiological effects. In animal studies, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to reduce inflammation and pain, suggesting its potential use as a painkiller. 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has also been found to inhibit tumor growth in cancer cells, suggesting its potential use in cancer therapy. In addition, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to have insecticidal and herbicidal properties, making it a potential tool for pest and weed control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide is its potential as a versatile tool for scientific research. Its anti-inflammatory, analgesic, antitumor, insecticidal, and herbicidal properties make it a promising candidate for a range of applications. However, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide also has limitations in terms of its toxicity and potential side effects. Further research is needed to fully understand the safety and efficacy of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide.
Direcciones Futuras
There are several future directions for research on 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide. One direction is the development of new drugs based on 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide for the treatment of pain, inflammation, and cancer. Another direction is the exploration of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide's potential as an insecticide and herbicide in agriculture. In addition, further research is needed to fully understand the mechanism of action and safety profile of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide, as well as its potential for use in other fields such as materials science and nanotechnology.
Métodos De Síntesis
3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide can be synthesized through a multistep process involving the reaction of cyclohexyl isocyanate with N,N-dimethylaniline followed by the addition of benzoyl chloride. The resulting product is then purified through recrystallization to obtain 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide in its pure form.
Aplicaciones Científicas De Investigación
3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been extensively studied for its potential applications in various fields. In medicine, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation. In addition, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has also been found to exhibit antitumor activity, suggesting its potential use in cancer therapy.
In agriculture, 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been found to have insecticidal properties, making it a potential alternative to traditional insecticides that can have harmful effects on the environment. 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has also been found to exhibit herbicidal activity, making it a potential tool for weed control.
Propiedades
Nombre del producto |
3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
3-(cyclohexanecarbonylamino)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H22N2O2/c1-18(2)16(20)13-9-6-10-14(11-13)17-15(19)12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H,17,19) |
Clave InChI |
YXNXWWJOVWLFQA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |
SMILES canónico |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



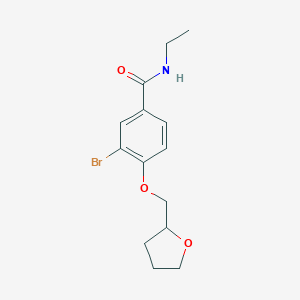
![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
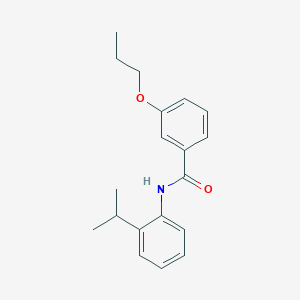

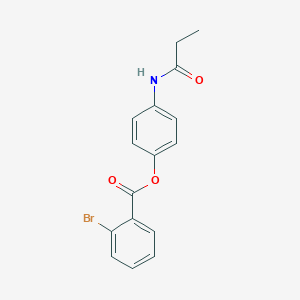
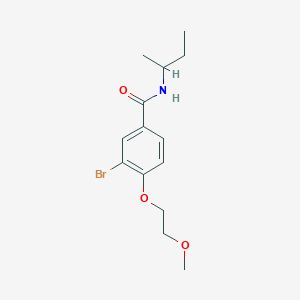

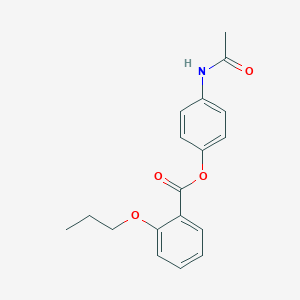
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)